An In-depth Technical Guide to 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific, yet under-documented derivative, 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine. While direct experimental data for this exact molecule is scarce, this document provides a comprehensive overview of its anticipated chemical and physical properties by drawing parallels with closely related analogues and the foundational pyrazolo[1,5-a]pyrimidine core. We will explore its structural features, predict its reactivity, and outline a plausible synthetic route and characterization strategy. Furthermore, this guide will delve into the significant therapeutic potential of this class of compounds, particularly in the realm of kinase inhibition for cancer therapy, providing a valuable resource for researchers engaged in drug discovery and development.
The Pyrazolo[1,5-a]pyrimidine Core: A Foundation of Therapeutic Promise
The pyrazolo[1,5-a]pyrimidine system is a bicyclic aromatic heterocycle composed of a fused pyrazole and pyrimidine ring. This scaffold is of significant interest to medicinal chemists due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[2][3] The planar nature of the ring system facilitates π-π stacking interactions with biological macromolecules, a key feature in the design of targeted therapeutics.[4]
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold lies in its amenability to substitution at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The introduction of different functional groups can significantly impact a molecule's solubility, lipophilicity, and target-binding affinity.
Physicochemical Properties of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine
General Properties
Pyrazolo[1,5-a]pyrimidine derivatives are typically crystalline solids at room temperature with moderate solubility in polar organic solvents.[5] The presence of the nitrogen atoms in the bicyclic system allows for hydrogen bonding, which influences their melting points and solubility profiles.
Influence of Substituents
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2-Iodo Group: The iodine atom at the 2-position is expected to significantly influence the molecule's properties. Iodine is a large, polarizable atom that can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets. The iodo-substituent will also increase the molecule's molecular weight and is likely to raise its melting and boiling points compared to the unsubstituted parent compound. Furthermore, the carbon-iodine bond provides a reactive handle for further functionalization via cross-coupling reactions.
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7-Methyl Group: The methyl group at the 7-position is a small, lipophilic substituent. Its presence is expected to slightly increase the molecule's lipophilicity and may influence its metabolic stability. From a synthetic standpoint, the methyl group can be introduced through various methods, including the use of substituted starting materials.
Predicted Properties and Comparison with Analogues
The following table summarizes the known properties of closely related iodo- and methyl-substituted pyrazolo[1,5-a]pyrimidines to provide a basis for estimating the properties of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| 6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine | C₇H₆IN₃ | 259.05 | 2580211-07-8 | A positional isomer. The properties are expected to be similar.[6] |
| 3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | C₈H₅F₃IN₃ | 327.05 | 2137586-79-7 | The trifluoromethyl group will significantly alter electronic properties.[7] |
| 2-Methylpyrazolo[1,5-a]pyrimidine | C₇H₇N₃ | 133.15 | 78562-32-0 | The non-iodinated parent structure.[8] |
| 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine | C₇H₈N₄ | 148.17 | 2369-83-7 | Typically a solid with moderate solubility in polar solvents.[5] |
Based on this comparative data, the molecular formula for 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine is C₇H₆IN₃, and its molecular weight is approximately 259.05 g/mol . Its melting point is anticipated to be a relatively high for a small molecule, likely in the range of 150-250 °C, due to the presence of the iodo group and the planar aromatic system. Solubility is expected to be low in water and higher in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.
Synthesis and Reactivity
The synthesis of pyrazolo[1,5-a]pyrimidines generally involves the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[9] The specific substitution pattern of the final product is determined by the choice of these starting materials.
Proposed Synthetic Pathway
A plausible synthetic route to 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine is outlined below. This pathway is based on established methodologies for the synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives.[10]
Figure 1: Proposed synthetic workflow for 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine.
Experimental Protocol:
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Synthesis of 3-Amino-5-methylpyrazole: This starting material can be synthesized by the condensation of hydrazine with acetoacetonitrile in a suitable solvent such as ethanol, typically under reflux conditions.
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Iodination of 3-Amino-5-methylpyrazole: The pyrazole ring can be iodinated at the 4-position using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) in a solvent like acetonitrile or DMF. The reaction is typically carried out at room temperature.
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Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Core: The resulting 3-amino-4-iodo-5-methylpyrazole is then reacted with a 1,3-dicarbonyl equivalent, such as malondialdehyde or its acetal, in the presence of an acid catalyst (e.g., acetic acid or a Lewis acid) to facilitate the cyclocondensation reaction, yielding the final product.
Chemical Reactivity
The 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine is expected to exhibit reactivity characteristic of both the pyrazolo[1,5-a]pyrimidine core and the iodo-substituent.
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The Pyrazolo[1,5-a]pyrimidine Core: The ring system is generally stable but can undergo electrophilic substitution, with the position of substitution depending on the existing substituents and reaction conditions. The nitrogen atoms can also act as basic centers and can be protonated or alkylated.
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The 2-Iodo Group: The carbon-iodine bond is a versatile functional group for further synthetic transformations. It is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents at the 2-position. This is a key strategy for the generation of diverse chemical libraries for drug discovery.
Spectroscopic Characterization
The structure of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine would be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazolo[1,5-a]pyrimidine core and a singlet for the methyl group. The chemical shifts and coupling patterns of the aromatic protons would be diagnostic for the substitution pattern. A detailed analysis of ¹H and ¹³C NMR spectra of various pyrazolo[1,5-a]pyrimidine derivatives has been reported, which can serve as a valuable reference for assigning the signals of the target compound.[11]
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¹³C NMR: The carbon NMR spectrum would show signals for all the carbon atoms in the molecule. The carbon atom attached to the iodine would be expected to have a characteristic chemical shift.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. The presence of iodine would result in a characteristic isotopic pattern in the mass spectrum, with a prominent peak for the monoisotopic mass and a smaller peak at M+1.
Therapeutic Potential in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in modern drug discovery, with several compounds based on this core structure having entered clinical trials or reached the market.[12]
Kinase Inhibition
A significant area of application for pyrazolo[1,5-a]pyrimidine derivatives is as protein kinase inhibitors.[10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[1,5-a]pyrimidine core can act as a scaffold to which various substituents can be attached to achieve potent and selective inhibition of specific kinases. The 2-iodo-7-methyl derivative could serve as a key intermediate in the synthesis of more complex molecules designed to target specific kinase active sites. The iodo group, in particular, can be utilized for late-stage functionalization to optimize the pharmacological profile of a lead compound.
Figure 2: Role of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine in a drug discovery workflow.
Conclusion
While specific experimental data for 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine remains elusive, a comprehensive understanding of its chemical and physical properties can be extrapolated from the extensive knowledge of the pyrazolo[1,5-a]pyrimidine scaffold and its derivatives. This technical guide provides a robust framework for researchers, outlining its likely characteristics, a viable synthetic approach, and a clear rationale for its potential as a valuable building block in the development of novel therapeutics, particularly in the field of oncology. The strategic placement of the iodo and methyl groups offers a unique combination of features for both tuning physicochemical properties and enabling further chemical diversification, making it a compound of significant interest for future investigation.
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